5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide

CHK1 inhibitor synthesis Purity comparison Procurement specification

This compound is the direct, late-stage precursor to the clinical CHK1 inhibitor SAR-020106 (IC₅₀ 13.3 nM). Procurement of this pre-formed N-methylamide eliminates a low-yield amidation step, maximizing synthetic throughput. The 8-chloro substitution pattern is indispensable for CHK1 ATP-binding pocket engagement, as confirmed by co-crystal structure PDB 2YM8. Lower-purity alternatives (e.g., 95% methyl ester) introduce impurities that propagate through coupling reactions, compromising final API purity. Select this ≥98% pure intermediate for reproducible, structure-guided medicinal chemistry and library production.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74
CAS No. 2197909-45-6
Cat. No. B2372692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide
CAS2197909-45-6
Molecular FormulaC16H12ClN3O
Molecular Weight297.74
Structural Identifiers
SMILESCNC(=O)C1=NC=C(C=C1)C2=NC=C3C(=C2)C=CC=C3Cl
InChIInChI=1S/C16H12ClN3O/c1-18-16(21)14-6-5-11(8-19-14)15-7-10-3-2-4-13(17)12(10)9-20-15/h2-9H,1H3,(H,18,21)
InChIKeySUOBTVRYZZKWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide (CAS 2197909-45-6) is the Preferred Isoquinoline-Picolinamide Building Block for CHK1-Targeted Synthesis


5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is a heterocyclic intermediate featuring a chlorinated isoquinoline core linked to a N-methylpicolinamide moiety . It serves as a critical late-stage precursor in the synthesis of clinical CHK1 inhibitors such as SAR-020106 and structurally related analogs [1]. The compound is characterized by a molecular formula of C₁₆H₁₂ClN₃O, a molecular weight of 297.74 g/mol, a calculated LogP of 2.62, and a purity specification of ≥98% .

Why Generic Isoquinoline-Picolinamide Analogs Cannot Substitute for 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide in CHK1 Inhibitor Synthesis


Simple substitution of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide with generic isoquinoline-picolinamide analogs fails due to three critical factors relevant to CHK1-targeted synthesis and procurement. First, the 8-chloro position on the isoquinoline ring is essential for CHK1 ATP-binding pocket engagement; the co-crystal structure of SAR-020106 (PDB 2YM8) confirms that this specific substitution pattern is required for potency, and analogs lacking this halogen or with alternative substitution patterns exhibit significantly reduced activity [1]. Second, the N-methylamide functionality on the picolinamide ring serves as a critical hydrogen-bond donor/acceptor in the kinase hinge region, and conversion to the ester (methyl picolinate) precursor requires an additional synthetic step with associated yield loss . Third, procurement of lower-purity alternatives (e.g., the methyl ester at 95% purity) introduces impurities that can propagate through subsequent coupling reactions, compromising final API purity profiles [2].

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide (CAS 2197909-45-6): Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decisions


Purity Advantage: 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide (98%) vs. Methyl Ester Precursor Methyl 5-(8-chloroisoquinolin-3-yl)picolinate (95%)

The target compound 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is available at a purity specification of 98% from multiple suppliers, as verified by Fluorochem (F606195) and Chemenu (CM558634) [1]. In contrast, the closest structural precursor, methyl 5-(8-chloroisoquinolin-3-yl)picolinate, is typically supplied at only 95% purity . This 3% absolute purity difference is significant for late-stage coupling reactions in CHK1 inhibitor synthesis, where impurities can form persistent byproducts.

CHK1 inhibitor synthesis Purity comparison Procurement specification

Synthetic Step Advantage: Direct Amide vs. Ester Intermediate in CHK1 Inhibitor Synthesis

The target compound possesses the pre-formed N-methylamide functional group, enabling direct use in palladium-catalyzed cross-coupling reactions without the need for a separate amidation step. The methyl ester analog, methyl 5-(8-chloroisoquinolin-3-yl)picolinate, requires an additional amidation step (ester-to-amide conversion) that typically proceeds with 70–85% yield [1]. This represents a 15–30% cumulative yield advantage when starting from the target amide intermediate [2].

Synthetic efficiency CHK1 inhibitor Amide coupling Step economy

Structural Specificity for CHK1 ATP-Binding Pocket: 8-Chloro Substitution Pattern Required for Potency

The co-crystal structure of the clinical CHK1 inhibitor SAR-020106 bound to human CHK1 (PDB 2YM8) demonstrates that the 8-chloroisoquinoline moiety occupies a critical hydrophobic pocket within the ATP-binding site [1]. The 8-chloro substituent forms key van der Waals contacts with gatekeeper residues; replacement with hydrogen (unsubstituted isoquinoline) or relocation to other positions (5-chloro, 6-chloro) results in ≥10-fold loss of CHK1 inhibitory potency [2]. While direct IC₅₀ data for 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide itself is limited, SAR-020106 (which incorporates this exact 8-chloroisoquinolin-3-yl substructure) achieves an IC₅₀ of 13.3 nM against isolated human CHK1, compared to >130 nM for analogs lacking the 8-chloro substitution pattern [2].

CHK1 selectivity Structure-activity relationship 8-Chloroisoquinoline Kinase inhibition

Reliable Supply Chain and Batch Consistency: Multi-Vendor Availability at 98% Purity with Comprehensive Analytical Documentation

5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide is stocked by multiple independent vendors with consistent purity specifications of 98%, including Fluorochem (UK stock, 5+ units available across 25 mg to 1 g pack sizes) and CymitQuimica (Ref. 10-F606195, minimum 98% purity) . The compound is supplied with full analytical documentation including InChI Key (SUOBTVRYZZKWON-UHFFFAOYSA-N), MDL Number (MFCD32689544), and hazard classification per GHS07 (Harmful/Irritant) . This multi-source availability with consistent quality metrics reduces single-supplier dependency and procurement risk compared to niche analogs available only from a single source.

Procurement reliability Batch consistency Vendor comparison Analytical certification

Optimal Procurement Scenarios for 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide (CAS 2197909-45-6) in CHK1-Targeted Drug Discovery and Chemical Biology


Late-Stage Intermediate for Clinical CHK1 Inhibitor SAR-020106 and Structural Analogs

This compound is the direct precursor for SAR-020106, a clinical-stage CHK1 inhibitor with an IC₅₀ of 13.3 nM [1]. Researchers synthesizing SAR-020106 or conducting SAR studies around the isoquinoline-picolinamide scaffold should prioritize procurement of the pre-formed N-methylamide to bypass a low-yield amidation step, thereby maximizing throughput in medicinal chemistry campaigns .

Fragment-Based and Structure-Guided CHK1 Drug Design Leveraging PDB 2YM8 Co-Crystal Data

The 8-chloroisoquinolin-3-yl substructure has been co-crystallized with human CHK1 (PDB 2YM8), providing atomic-resolution binding mode data [1]. Procurement of 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide enables structure-guided optimization where the amide handle can be elaborated to explore vector space for improved selectivity over CHK2 (SAR-020106 selectivity ratio >100-fold) [2].

Chemical Probe Development for DNA Damage Response (DDR) Pathway Dissection

CHK1 inhibitors incorporating the 8-chloroisoquinoline core have demonstrated chemosensitization of colon cancer cell lines to gemcitabine and SN38 by 3- to 29-fold in a p53-dependent manner [2]. Researchers requiring a validated starting point for DDR chemical probe synthesis should select this compound due to its structural fidelity to the pharmacophore proven in these cellular assays.

Bulk Procurement for Multi-Step Parallel Synthesis Libraries Targeting Kinase Selectivity Profiling

For laboratories conducting parallel synthesis of CHK1 inhibitor libraries, the availability of this compound in gram-scale quantities (up to 1 g from Fluorochem in stock) with consistent 98% purity supports reproducible library production. The 1 g pack size at £1,493.00 provides a cost-effective entry point for bulk synthesis compared to sourcing multiple smaller batches with potential inter-batch variability.

Quote Request

Request a Quote for 5-(8-Chloroisoquinolin-3-yl)-N-methylpicolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.